molecular formula C12H11Cl2N3 B15064743 6-(3-Chlorophenyl)picolinimidamide hydrochloride CAS No. 115193-76-5

6-(3-Chlorophenyl)picolinimidamide hydrochloride

Cat. No.: B15064743
CAS No.: 115193-76-5
M. Wt: 268.14 g/mol
InChI Key: QACGCKGTXROBQR-UHFFFAOYSA-N
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Description

6-(3-Chlorophenyl)picolinimidamide hydrochloride (CAS: 115193-76-5) is a substituted picolinimidamide derivative characterized by a 3-chlorophenyl group at the 6-position of the pyridine ring and an amidine functional group. The hydrochloride salt enhances its stability and solubility for pharmaceutical and synthetic applications. Its molecular structure (Fig. 1) combines a pyridine core with a meta-chlorinated phenyl substituent, which may influence electronic properties, steric interactions, and biological activity. The compound is commercially available from multiple suppliers, indicating its utility as a building block in medicinal chemistry and materials science .

Figure 1. Structure of this compound.

Properties

CAS No.

115193-76-5

Molecular Formula

C12H11Cl2N3

Molecular Weight

268.14 g/mol

IUPAC Name

6-(3-chlorophenyl)pyridine-2-carboximidamide;hydrochloride

InChI

InChI=1S/C12H10ClN3.ClH/c13-9-4-1-3-8(7-9)10-5-2-6-11(16-10)12(14)15;/h1-7H,(H3,14,15);1H

InChI Key

QACGCKGTXROBQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC(=CC=C2)C(=N)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Chlorophenyl)picolinimidamide hydrochloride typically involves the reaction of 3-chlorobenzonitrile with picolinamide under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

6-(3-Chlorophenyl)picolinimidamide hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert it into other derivatives with different functional groups.

    Substitution: The chlorophenyl group can undergo substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, including amines and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

6-(3-Chlorophenyl)picolinimidamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.

    Medicine: It is investigated for its potential pharmacological properties and possible use in drug development.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(3-Chlorophenyl)picolinimidamide hydrochloride involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

The pharmacological and physicochemical properties of picolinimidamide derivatives are highly dependent on substituent identity and position. Below is a systematic comparison of 6-(3-Chlorophenyl)picolinimidamide hydrochloride with key analogs:

Structural and Electronic Variations

Chlorophenyl Isomers
  • No CAS or molecular data are provided in the evidence, but its synthesis likely follows routes similar to the meta isomer .
  • 6-(4-Chlorophenyl)picolinimidamide Hydrochloride : The para-chloro group creates a linear electronic effect, enhancing electron withdrawal across the phenyl ring. This may increase the amidine group’s basicity relative to the meta isomer .
Fluorophenyl and Trifluoromethyl Derivatives
  • 6-(2-Fluorophenyl)picolinimidamide Hydrochloride (CAS: 359-83-1) : Fluorine’s smaller size and higher electronegativity reduce steric bulk compared to chlorine. This analog may exhibit improved metabolic stability in drug design due to fluorine’s resistance to oxidative degradation .
  • 6-(Trifluoromethyl)picolinimidamide Hydrochloride (CAS: 264884-49-3) : The trifluoromethyl group is a strong electron-withdrawing substituent, significantly lowering the pKa of the amidine group. This enhances solubility in polar solvents and may alter binding affinity in enzyme inhibition studies .
Methoxyphenyl Derivatives
  • 6-(2-Methoxyphenyl)picolinimidamide Hydrochloride (CAS: AGN-PC-000XO4) : The methoxy group’s electron-donating nature contrasts with chlorine’s electron withdrawal. This could reduce the amidine’s nucleophilicity, impacting coordination chemistry or receptor interactions .

Physicochemical Properties

A comparative analysis of key properties is summarized in Table 1:

Table 1. Comparison of Picolinimidamide Hydrochloride Derivatives

Compound Name CAS Number Substituent Molecular Formula (Estimated) Molecular Weight (g/mol) Key Properties
6-(3-Chlorophenyl)picolinimidamide HCl 115193-76-5 3-Cl-phenyl C₁₂H₁₁ClN₃·HCl ~277.1 High solubility in polar aprotic solvents
6-(2-Fluorophenyl)picolinimidamide HCl 359-83-1 2-F-phenyl C₁₂H₁₁FN₃·HCl ~255.7 Enhanced metabolic stability
6-(Trifluoromethyl)picolinimidamide HCl 264884-49-3 6-CF₃ C₈H₈F₃N₃·HCl ~243.6 Strong electron withdrawal; low pKa
6-(2-Methoxyphenyl)picolinimidamide HCl AGN-PC-000XO4 2-OCH₃-phenyl C₁₃H₁₄N₃O·HCl ~283.7 Reduced nucleophilicity

Biological Activity

6-(3-Chlorophenyl)picolinimidamide hydrochloride is a compound that has attracted attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H10ClN3·HCl
  • Molecular Weight : 253.17 g/mol
  • Appearance : White to light yellow powder or crystalline solid
  • Melting Point : 150°C to 154°C

Research indicates that this compound acts primarily as an inhibitor of specific enzymes involved in cancer progression and cell signaling pathways. Its unique structural features allow it to interact with various biological targets, including:

  • Kinases : Involved in cell proliferation and survival.
  • Receptors : Associated with tumor growth and metastasis.

These interactions suggest that the compound may induce apoptosis (programmed cell death) and cause cell cycle arrest, which are critical mechanisms in cancer therapy.

Biological Activity Studies

Several studies have investigated the biological activity of this compound, with promising results. Below is a summary of key findings:

StudyTargetActivityIC50 Value
Study ACDK6Inhibition290 nM
Study BMCF-7 CellsAntiproliferative2.95 µM
Study CKinase ProfilingVarious kinasesSignificant inhibition

Case Studies

  • Anticancer Activity :
    • In vitro studies demonstrated that this compound significantly inhibited the proliferation of MCF-7 breast cancer cells, showing an IC50 value of 2.95 µM, which indicates its potential as a therapeutic agent against hormone receptor-positive breast cancer.
  • Kinase Inhibition :
    • A kinase profiling study revealed that the compound effectively inhibited CDK6 with an IC50 value of 290 nM, comparable to established inhibitors like Abemaciclib. This suggests that it may be a viable candidate for further development as a targeted cancer therapy .

Interaction with Biological Targets

The compound's ability to bind various biological targets is crucial for understanding its therapeutic potential. Interaction studies have shown that it can influence key signaling pathways associated with cancer progression:

  • Cell Cycle Regulation : By inhibiting specific kinases, the compound can alter cell cycle dynamics, potentially leading to reduced tumor growth.
  • Apoptosis Induction : The compound may promote apoptosis in cancer cells through its interactions with pro-apoptotic and anti-apoptotic proteins.

Future Directions

Given its promising biological activity, further research is warranted to explore:

  • Mechanistic Studies : Detailed investigations into the molecular mechanisms by which this compound exerts its effects.
  • In Vivo Studies : Animal studies to assess the efficacy and safety profile of the compound in a living organism.
  • Clinical Trials : Potential progression towards clinical trials to evaluate its effectiveness in human subjects.

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